molecular formula C15H13N3O B15075100 2-cyano-N,N'-diphenylacetohydrazide CAS No. 106839-93-4

2-cyano-N,N'-diphenylacetohydrazide

Cat. No.: B15075100
CAS No.: 106839-93-4
M. Wt: 251.28 g/mol
InChI Key: DRSHSEVEHNBEPS-UHFFFAOYSA-N
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Description

2-cyano-N,N’-diphenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) and two phenyl groups attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N’-diphenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with benzaldehyde derivatives. One common method is the condensation reaction between cyanoacetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-cyano-N,N’-diphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N,N’-diphenylacetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-cyano-N,N’-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The cyano group and phenyl rings play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N,N’-diphenylacetohydrazide
  • 2-cyano-N-(2-pyridyl)acetamide
  • 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

2-cyano-N,N’-diphenylacetohydrazide is unique due to its specific structural features, including the presence of two phenyl groups and a cyano group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

106839-93-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-cyano-N,N'-diphenylacetohydrazide

InChI

InChI=1S/C15H13N3O/c16-12-11-15(19)18(14-9-5-2-6-10-14)17-13-7-3-1-4-8-13/h1-10,17H,11H2

InChI Key

DRSHSEVEHNBEPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)CC#N

Origin of Product

United States

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